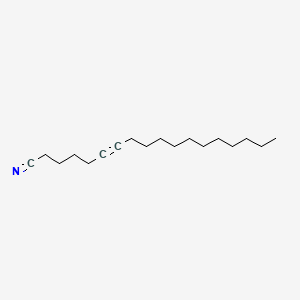

6-Octadecynenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56600-19-2 |

|---|---|

Molecular Formula |

C18H31N |

Molecular Weight |

261.4 g/mol |

IUPAC Name |

octadec-6-ynenitrile |

InChI |

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-11,14-17H2,1H3 |

InChI Key |

NPUREDFPSYXSQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC#CCCCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

Spectral Analysis of 6-Octadecynenitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the long-chain aliphatic nitrile, 6-Octadecynenitrile (C₁₈H₃₁N). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for this compound. This information is critical for the structural elucidation and quality control of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.15 | Triplet | 2H | -CH ₂-C≡C- |

| ~2.15 | Triplet | 2H | -C≡C-CH ₂- |

| ~2.30 | Triplet | 2H | -CH ₂-CN |

| ~1.20-1.60 | Multiplet | 20H | -(CH ₂)₁₀- |

| ~0.88 | Triplet | 3H | -CH ₃ |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~119 | -C N |

| ~80 | -C ≡C- |

| ~80 | -C≡C - |

| ~32-22 | -(C H₂)₁₂- |

| ~18 | -C H₂-C≡C- |

| ~17 | -C H₂-CN |

| ~14 | -C H₃ |

Note: ¹³C NMR data is reported as being computed using the HOSE (Hierarchical Organisation of Spherical Environments) algorithm, suggesting a predicted rather than experimentally derived spectrum.[1]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~2245 | Medium | C≡N stretch (nitrile) |

| ~2230 | Weak | C≡C stretch (alkyne) |

| ~1465 | Medium | C-H bend (alkane) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 261.2 | Low | [M]⁺ (Molecular Ion) |

| 134.0 | High | Top Peak |

| 67.0 | Medium | 2nd Highest Peak |

| 81.0 | Medium | 3rd Highest Peak |

The molecular formula of this compound is C₁₈H₃₁N, corresponding to a molecular weight of approximately 261.45 g/mol .[1]

Experimental Protocols

The following are detailed methodologies representative of the techniques used to acquire the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum would be obtained to simplify the signals to singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The sample would then be scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provides information about the functional groups present in the molecule based on the absorption of specific frequencies of infrared radiation.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, likely coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample would be injected into the GC, where it is vaporized and separated from any impurities. Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are then separated by their mass-to-charge ratio (m/z) and detected. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the structural correlations of this compound.

References

Solubility and Stability of 6-Octadecynenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 6-Octadecynenitrile, a long-chain aliphatic nitrile containing a triple bond. Due to the limited availability of direct experimental data for this specific compound, this guide extrapolates its properties based on the known chemical behavior of its constituent functional groups: a long alkyl chain, an internal alkyne, and a nitrile group. This document outlines expected solubility in various solvents, potential degradation pathways, and detailed experimental protocols for determining these properties in a laboratory setting. The information presented herein is intended to support researchers and drug development professionals in handling, formulating, and analyzing this compound.

Introduction

This compound is a long-chain fatty nitrile with an internal alkyne functionality. Its structure, consisting of a C18 carbon chain, a nitrile group (-C≡N), and a carbon-carbon triple bond at the 6th position, confers specific physicochemical properties that are critical for its application in research and drug development. The long hydrophobic chain suggests low aqueous solubility, while the polar nitrile group and the electron-rich alkyne group are sites for potential chemical interactions and degradation. Understanding the solubility and stability of this molecule is paramount for its effective use, from designing appropriate solvent systems for reactions and analysis to predicting its shelf-life and compatibility with other substances.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, its properties can be inferred from its chemical structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₈H₃₁N | Based on its chemical structure. |

| Molecular Weight | 261.46 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for long-chain aliphatic compounds. |

| Polarity | Predominantly non-polar | The long C18 alkyl chain dominates the overall polarity. |

| Hydrogen Bonding | Acceptor | The nitrogen atom in the nitrile group can act as a hydrogen bond acceptor. |

Solubility Profile

The solubility of this compound is primarily dictated by its long, non-polar alkyl chain. The principle of "like dissolves like" is the guiding principle for selecting appropriate solvents.

Predicted Solubility in Common Solvents

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar Organic Solvents | Hexane, Toluene, Diethyl ether, Dichloromethane | High | The non-polar nature of the C18 alkyl chain will readily interact with non-polar solvents through van der Waals forces.[1] |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | While the molecule is predominantly non-polar, the nitrile group provides some polarity, allowing for interaction with these solvents. |

| Polar Protic Solvents | Ethanol, Methanol | Low to Moderate | The ability of the nitrile to act as a hydrogen bond acceptor may allow for some solubility, but the long hydrophobic chain will limit miscibility. |

| Aqueous Solvents | Water, Buffers | Very Low / Insoluble | The large, non-polar alkyl chain will prevent significant interaction with the highly polar water molecules. The solubility of nitriles in water decreases as the carbon chain length increases.[2] |

Experimental Protocol for Solubility Determination

A standard method to experimentally determine the solubility of this compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., hexane, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid/liquid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or orbital incubator and agitate at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow undissolved material to settle.

-

Centrifuge the vials to further separate the saturated solution from the excess solute.

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

The solubility is calculated from the concentration of the saturated solution and expressed in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is influenced by the reactivity of the nitrile and alkyne functional groups. Degradation can be expected under certain environmental conditions.

Potential Degradation Pathways

-

Hydrolysis of the Nitrile Group: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds via an amide intermediate to form a carboxylic acid.[3][4][5][6][7]

-

Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the nitrile group can be hydrolyzed to 6-octadecynoic acid and an ammonium salt.

-

Basic Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, the nitrile is hydrolyzed to the corresponding carboxylate salt (sodium 6-octadecynoate) and ammonia.[3][7]

-

-

Reactions of the Alkyne Group: Internal alkynes are generally more stable than terminal alkynes. However, they can undergo certain reactions:

-

Isomerization: In the presence of a very strong base, the internal alkyne could potentially isomerize to a terminal alkyne or an allene, although this typically requires harsh conditions.

-

Oxidation: Strong oxidizing agents can cleave the triple bond, leading to the formation of carboxylic acids.

-

-

Thermal Degradation: At elevated temperatures, long-chain organic molecules can undergo thermal decomposition, which may involve cleavage of C-C bonds and other complex reactions.[8]

-

Photostability: While specific data is unavailable, many organic molecules can degrade upon exposure to UV light. Photostability testing is recommended if the compound will be exposed to light during its lifecycle.

Experimental Protocol for Stability Assessment (Accelerated Stability Study)

An accelerated stability study is designed to predict the long-term stability of a substance by subjecting it to stressed conditions.

Objective: To evaluate the stability of this compound under various stress conditions (temperature, humidity, pH, and light) and to identify potential degradation products.

Materials:

-

This compound

-

Solutions of varying pH (e.g., pH 2, 7, 9 buffers)

-

High-purity water

-

Organic solvents for sample preparation

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity analysis and identification of degradation products.

-

pH meter

Procedure:

-

Sample Preparation: Prepare solutions of this compound in different media:

-

Aqueous solutions at different pH values (e.g., acidic, neutral, basic).

-

As a solid in open and closed containers to assess the impact of humidity.

-

In a suitable organic solvent for solution-state stability.

-

-

Stress Conditions:

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) and controlled humidity (e.g., 75% RH).

-

Hydrolytic Stability: Store aqueous solutions at different pH values at various temperatures.

-

Photostability: Expose samples to a light source according to ICH Q1B guidelines.

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis:

-

Analyze the samples at each time point using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Quantify the amount of this compound remaining at each time point.

-

Use the PDA detector to check for peak purity.

-

Use the MS detector to obtain mass information on any new peaks to aid in the identification of degradation products.

-

-

Data Evaluation:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation rate under each stress condition.

-

Identify the major degradation products and propose degradation pathways.

-

Summary and Recommendations

This compound is predicted to be a non-polar compound with good solubility in non-polar organic solvents and poor solubility in aqueous media. The primary stability concerns are the hydrolysis of the nitrile group under acidic or basic conditions and potential thermal degradation at elevated temperatures.

For researchers and drug development professionals, it is recommended to:

-

Use non-polar organic solvents for solubilizing and handling this compound.

-

Avoid prolonged exposure to strong acids, bases, and high temperatures to minimize degradation.

-

Store the compound in a cool, dry, and dark place in a well-sealed container.

-

Conduct experimental solubility and stability studies as outlined in this guide to obtain specific data for intended applications and formulations.

-

Employ a stability-indicating analytical method, such as HPLC with mass spectrometric detection, to monitor the purity and degradation of the compound over time.

By following these guidelines, the integrity and reliability of this compound in research and development can be ensured.

References

- 1. All about Solubility of Alkanes [unacademy.com]

- 2. [Determination of main degradation products of lignin using reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. byjus.com [byjus.com]

- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Technical Guide to the Reactivity of the Alkyne Group in 6-Octadecynenitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Octadecynenitrile is a long-chain aliphatic compound featuring two key functional groups: an internal alkyne and a terminal nitrile. This technical guide focuses on the chemical reactivity of the carbon-carbon triple bond (alkyne) within this molecule. While specific literature on this compound is limited, this document extrapolates from the well-established principles of internal alkyne chemistry to provide a comprehensive overview of its expected reactions. This guide covers fundamental transformations including catalytic hydrogenation, electrophilic additions (halogenation and hydrohalogenation), hydration, and cycloaddition reactions. For each reaction class, we present a general mechanism, regio- and stereochemical outcomes, representative quantitative data, and detailed, adaptable experimental protocols. All reaction pathways and workflows are visualized using high-contrast, clear diagrams to facilitate understanding for researchers in drug discovery and chemical synthesis.

Introduction to this compound and Alkyne Reactivity

This compound (C₁₈H₃₁N) is a bifunctional molecule containing a C₁₈ carbon chain.[1] Its structure is characterized by a nitrile group (-C≡N) at one terminus and an internal carbon-carbon triple bond (alkyne) at the 6-position. The sp-hybridized carbons of the alkyne group create a region of high electron density, making it a nucleophilic site susceptible to a variety of chemical transformations.

Alkynes exhibit reactivity similar to alkenes, undergoing electrophilic additions. However, they are generally less reactive than alkenes towards electrophiles.[2][3] This is because the vinyl cation intermediate formed during the first step of electrophilic addition to an alkyne is less stable than the corresponding alkyl cation formed from an alkene.[3] Despite this, the presence of two π-bonds allows for a rich and diverse range of reactions, often with controllable stereochemical outcomes. This guide will explore the primary reaction pathways of the alkyne moiety in this compound.

Catalytic Hydrogenation: Reduction of the Alkyne

Catalytic hydrogenation is a fundamental process for reducing the alkyne group to either an alkene or a fully saturated alkane. The choice of catalyst and reaction conditions dictates the final product with high selectivity.[4]

Complete Reduction to Octadecanenitrile

Using a standard heterogeneous catalyst such as palladium, platinum, or nickel, the alkyne can be exhaustively hydrogenated, adding two equivalents of hydrogen gas (H₂) to yield the corresponding alkane, octadecanenitrile.[5]

References

Navigating the Reactivity of the Nitrile Group in 6-Octadecynenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Octadecynenitrile, a long-chain aliphatic molecule featuring both a nitrile (-C≡N) and an alkyne (-C≡C-) functional group, presents a unique chemical scaffold. Understanding the reactivity of its nitrile group is paramount for its potential applications in organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the expected chemical behavior of the nitrile functionality in this compound, drawing upon established principles of organic chemistry. Due to the limited availability of experimental data for this specific molecule, this guide extrapolates from the well-documented reactivity of non-conjugated, long-chain aliphatic nitriles. The distant and electronically isolated nature of the alkyne group at the 6-position is not expected to significantly influence the fundamental reactivity of the terminal nitrile group.

Core Reactivity of the Nitrile Group

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. This inherent electrophilicity dictates its primary modes of reaction: nucleophilic addition, reduction, and hydrolysis.

Hydrolysis to Carboxylic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 6-octadecynoic acid. This transformation proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating the attack of a water molecule. Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under the basic conditions to a carboxylate salt. Acidification of the salt produces the carboxylic acid.

Quantitative Data for Hydrolysis of a Long-Chain Aliphatic Nitrile

| Reactant | Reagents | Temperature (°C) | Pressure (bar) | Reaction Time | Product | Yield (%) |

| Stearonitrile (C17H35CN) | Water | 250 | 48-55 | Not Specified | Stearic Acid | >99 |

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Long-Chain Nitrile (General Procedure)

-

Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: The long-chain nitrile (1.0 eq) is dissolved in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous sulfuric acid (e.g., 50% v/v).

-

Reaction: The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Reaction Pathway: Hydrolysis of this compound

Caption: Hydrolysis of this compound to 6-octadecynoic acid.

Reduction to Primary Amine

The nitrile group can be readily reduced to a primary amine, 1-amino-6-octadecyne, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.

Quantitative Data for Reduction of a Long-Chain Aliphatic Nitrile

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Yield (%) |

| Stearonitrile (C17H35CN) | LiAlH₄ | Diethyl ether | Reflux | 24 h | Octadecylamine | 85 |

Experimental Protocol: Reduction of a Long-Chain Nitrile with LiAlH₄ (General Procedure)

-

Setup: A dry, three-necked, round-bottom flask is fitted with a dropping funnel, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere.

-

Reagents: A solution of the long-chain nitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, e.g., 1.5 eq) in anhydrous diethyl ether at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by TLC or GC.

-

Work-up: The reaction is carefully quenched by the sequential slow addition of water, followed by aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous potassium carbonate and concentrated under reduced pressure to yield the primary amine. Further purification can be achieved by distillation or crystallization.

Reaction Pathway: Reduction of this compound

Caption: Reduction of this compound to a primary amine.

Reaction with Organometallic Reagents (e.g., Grignard Reagents)

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the nitrile group of this compound, followed by aqueous workup, leads to the formation of a ketone. The reaction proceeds via the formation of an imine intermediate which is subsequently hydrolyzed.

Quantitative Data for Grignard Reaction with a Long-Chain Aliphatic Nitrile

| Reactant | Grignard Reagent | Solvent | Temperature | Reaction Time | Product | Yield (%) |

| Undecanenitrile (C10H21CN) | Methylmagnesium bromide | Diethyl ether | Reflux | 2 h | 2-Dodecanone | 75-83 |

Experimental Protocol: Reaction of a Long-Chain Nitrile with a Grignard Reagent (General Procedure)

-

Setup: A dry, three-necked, round-bottom flask is equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, under an inert atmosphere.

-

Reagents: A solution of the long-chain nitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to the Grignard reagent (e.g., 1.2 eq) in diethyl ether at a controlled temperature (often 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or GC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude ketone is then purified by distillation or column chromatography.

Reaction Pathway: Grignard Reaction of this compound

Caption: Grignard reaction of this compound to form a ketone.

Influence of the Alkyne Group

The carbon-carbon triple bond in this compound is sufficiently remote from the nitrile group, meaning there is no electronic conjugation between the two functional groups. Consequently, the alkyne is not expected to significantly alter the intrinsic reactivity of the nitrile. Intramolecular reactions between a non-activated alkyne and a nitrile are generally not spontaneous and would require specific catalysts or reaction conditions (e.g., transition metal catalysis or radical initiation) to proceed. Under the standard conditions for the reactions described above, the alkyne moiety is expected to remain intact.

Conclusion

The nitrile group of this compound is a versatile functional handle that is predicted to undergo a range of valuable chemical transformations with high efficiency. Based on the well-established chemistry of long-chain aliphatic nitriles, it can be reliably converted into a carboxylic acid, a primary amine, or a ketone. The provided experimental protocols, derived from analogous systems, offer a solid foundation for the synthetic manipulation of this molecule. The lack of conjugation between the nitrile and alkyne groups simplifies its reactivity profile, allowing for selective transformations of the nitrile group while preserving the alkyne for subsequent chemical modifications. This predictable reactivity makes this compound a potentially valuable building block for the synthesis of complex molecules in various fields of chemical research and development.

Uncharted Territory: A Technical Guide to the Prospective Biological Activity Screening of 6-Octadecynenitrile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the biological activity of 6-Octadecynenitrile. Following a comprehensive review of publicly available scientific literature and chemical databases, it must be noted that as of late 2025, there is no published data on the biological activity screening of this specific compound. Therefore, this document will serve as a forward-looking guide, outlining a robust, hypothetical screening strategy for this compound based on its structural characteristics. It will provide detailed experimental protocols for key assays and conceptualize potential mechanisms of action through signaling pathway diagrams, offering a foundational framework for future research into this novel molecule.

Structural Considerations and Potential Biological Relevance

This compound (C₁₈H₃₁N) is a long-chain aliphatic nitrile. Its structure, featuring a C-18 carbon chain, suggests significant lipophilicity, which may enable it to interact with cellular membranes and other hydrophobic environments within biological systems. The terminal nitrile group (-C≡N) is a versatile functional group found in numerous pharmaceuticals and can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive center. These features suggest that this compound could be a candidate for screening in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

A Proposed Workflow for Biological Activity Screening

The initial investigation into the biological effects of a novel compound such as this compound would logically follow a tiered screening cascade. This approach is designed to efficiently identify any significant biological activity and to prioritize resources for more in-depth studies. The proposed workflow is visualized in Figure 1.

Figure 1. Proposed high-level workflow for the initial biological activity screening of this compound.

Quantitative Data Presentation

As no experimental data for this compound is available, the following tables are presented as templates for how quantitative results from the proposed screening assays would be structured for clear comparison and analysis.

Table 1: Hypothetical Cytotoxicity Screening of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | Data |

| A549 | Lung | Data |

| HCT116 | Colon | Data |

| HEK293 | Normal Kidney | Data |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data |

| Escherichia coli | Gram-negative | Data |

| Candida albicans | Fungal | Data |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments proposed in the screening workflow.

MTT Assay for Cellular Viability

-

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293).

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

-

-

Procedure:

-

Seed cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Treat the cells with the different concentrations of this compound and incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ values using non-linear regression analysis.

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

96-well plates.

-

-

Procedure:

-

Prepare a 2-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

Conceptual Signaling Pathway

Should this compound exhibit significant anti-proliferative activity, a subsequent investigation into its mechanism of action would be warranted. Given its lipophilic nature, a plausible hypothesis is the disruption of signaling pathways initiated at the cell membrane. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. A potential mechanism of action for a lipophilic compound could be the allosteric inhibition of the EGFR kinase domain. This hypothetical interaction is depicted in Figure 2.

Figure 2. A hypothetical mechanism of action for this compound, depicting potential allosteric inhibition of the EGFR signaling pathway.

This guide provides a comprehensive, albeit prospective, framework for the initial biological evaluation of this compound. The proposed workflows, protocols, and conceptual models are intended to catalyze future research and unlock the potential of this unexplored chemical entity.

Methodological & Application

Application Note: Synthesis of 6-Octadecynenitrile from Corresponding Halides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain alkynenitriles are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials. The synthesis of these molecules often involves the introduction of a nitrile (-CN) group onto a hydrocarbon backbone. One of the most direct and effective methods for this transformation is the nucleophilic substitution of an alkyl halide with a metal cyanide, a reaction known as the Kolbe nitrile synthesis.[1] This application note provides a detailed protocol for the synthesis of 6-octadecynenitrile from a corresponding 1-halo-heptadec-5-yne precursor via an SN2 mechanism.

The general reaction involves the displacement of a halide ion (e.g., Br⁻, Cl⁻) from a primary or secondary alkyl halide by a cyanide ion (CN⁻).[2][3][4] The use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), is highly recommended as they enhance the nucleophilicity of the cyanide ion and can facilitate the reaction even with sterically hindered substrates.[1]

General Reaction Scheme

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The cyanide nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to an inversion of stereochemistry (if applicable) and the formation of a new carbon-carbon bond.

R-X + NaCN → R-CN + NaX

Where R = Heptadec-5-ynyl, X = Halogen (Br, Cl)

Data Presentation: Comparative Synthesis of Long-Chain Nitriles

The following table summarizes typical reaction conditions and yields for the synthesis of various long-chain nitriles from their corresponding alkyl halides, based on literature precedents. These examples serve as a guide for optimizing the synthesis of this compound.

| Starting Halide | Cyanide Source | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| 1-Chlorododecane (C12) | Trimethylsilanecarbonitrile / TBAF | Acetonitrile | Reflux | 0.1 - 3 h | 95% | [4] |

| 1-Bromooctane (C8) | Sodium Cyanide | DMSO | 90 °C | 2 h | 87% (analogy) | [5] |

| 1-Chloro-hept-2-ene | Sodium Cyanide | Reversed Micelles (H₂O/Benzene) | Reflux, overnight | - | 93% | [4] |

| 1-Chloro-hex-2-ene | Sodium Cyanide | Ethanol | Reflux | - | - | [6] |

| Secondary Alkyl Halides | Zinc Cyanide (Zn(CN)₂) | - | Nickel Catalyst | - | Good | [7] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 1-bromo-heptadec-5-yne.

Materials and Reagents:

-

1-bromo-heptadec-5-yne

-

Sodium cyanide (NaCN)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether (Et₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

!!! SAFETY PRECAUTION !!! Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[4] All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves. An emergency cyanide antidote kit should be available. All glassware and waste must be decontaminated with bleach solution before disposal.

-

Reaction Setup:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add sodium cyanide (1.5 to 1.8 equivalents) and dissolve it in a minimal amount of anhydrous DMSO under a nitrogen atmosphere. Gentle heating may be required to aid dissolution.

-

Dissolve 1-bromo-heptadec-5-yne (1 equivalent) in a separate portion of anhydrous DMSO.

-

-

Addition of Reactant:

-

Heat the sodium cyanide solution to the desired reaction temperature (e.g., 90 °C).

-

Add the solution of 1-bromo-heptadec-5-yne dropwise to the heated cyanide solution over 30 minutes using the dropping funnel. An exothermic reaction may be observed.

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the mixture to stir at 90 °C for 2-4 hours.[5]

-

Monitor the progress of the reaction by TLC, checking for the disappearance of the starting alkyl halide spot.

-

-

Workup and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing a large volume of ice water to precipitate the crude product.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers. If phase separation is difficult due to residual DMSO, wash the combined organic layers with brine to facilitate separation.[5]

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude nitrile by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The FT-IR spectrum should show a characteristic sharp peak for the nitrile group (C≡N) at approximately 2250 cm⁻¹.

-

References

- 1. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 2. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. cssp.chemspider.com [cssp.chemspider.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

Application Notes and Protocols: 6-Octadecynenitrile as a Versatile Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Octadecynenitrile is a bifunctional molecule featuring a long C18 hydrocarbon chain, an internal alkyne at the 6-position, and a terminal nitrile group. While specific literature on the direct application of this compound as a synthetic precursor is limited, its constituent functional groups—the internal alkyne and the nitrile—are exceptionally versatile handles in organic synthesis. This document provides an overview of its potential applications and generalized protocols for its transformation into a variety of valuable long-chain molecules, such as fatty acids, amines, and ketones. These products have potential applications as bioactive molecules, including as signaling lipids and enzyme inhibitors, or as intermediates in the synthesis of complex targets like insect pheromones.

Potential Synthetic Transformations

The reactivity of this compound can be directed towards either the alkyne or the nitrile group, or both, allowing for a range of synthetic possibilities.

Reactions of the Nitrile Group

The terminal nitrile group can be converted into several key functional groups:

-

Reduction to Primary Amines: The nitrile can be reduced to a primary amine, yielding (Z)-octadec-6-en-1-amine or octadecan-1-amine, depending on the reaction conditions and whether the alkyne is concurrently reduced. Long-chain amines are known to exhibit biological activity, for instance, as inhibitors of enzymes like dynamin GTPase.

-

Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, producing 6-octadecynoic acid or, with subsequent reduction of the alkyne, stearic acid. Long-chain fatty acids are fundamental components of lipids and can act as signaling molecules.

-

Addition of Grignard Reagents to form Ketones: Reaction with organometallic reagents, such as Grignard reagents, followed by hydrolysis, yields long-chain ketones. These can be valuable as synthetic intermediates or as pheromones.

Reactions of the Alkyne Group

The internal alkyne can undergo various addition reactions:

-

Complete Hydrogenation to Alkanes: The triple bond can be fully reduced to an alkane, yielding octadecanenitrile.

-

Partial Hydrogenation to Alkenes: Using a poisoned catalyst, such as Lindlar's catalyst, the alkyne can be selectively reduced to a cis-(Z)-alkene, a common structural motif in bioactive molecules and pheromones.

Data Presentation

The following tables summarize expected outcomes for the key transformations of this compound. Yields are illustrative and based on general procedures for similar long-chain aliphatic compounds.

| Transformation | Product | Reagents | Illustrative Yield (%) | Reaction Time (h) |

| Nitrile Reduction | 6-Octadecyn-1-amine | LiAlH₄, Ether | 80-90 | 12-18 |

| Nitrile Hydrolysis | 6-Octadecynoic acid | H₂SO₄ (aq) | 75-85 | 8-12 |

| Grignard Addition | 7-Methyl-6-octadecyn-7-one | CH₃MgBr, Ether | 70-80 | 4-6 |

| Alkyne Hydrogenation | Octadecanenitrile | H₂, Pd/C | >95 | 2-4 |

| Partial Hydrogenation | (Z)-6-Octadecen-1-nitrile | H₂, Lindlar's Catalyst | 85-95 | 2-4 |

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific applications. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Reduction of this compound to 6-Octadecyn-1-amine

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

10% Sodium hydroxide solution

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether is prepared and stirred.

-

A solution of this compound (1.0 eq.) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C, followed by the addition of a 10% sodium hydroxide solution.

-

The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 6-octadecyn-1-amine.

-

The product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Hydrolysis of this compound to 6-Octadecynoic Acid

Materials:

-

This compound

-

Sulfuric acid (e.g., 50% aqueous solution)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Concentrated hydrochloric acid

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

A mixture of this compound (1.0 eq.) and aqueous sulfuric acid is heated under reflux for 8-12 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and extracted with diethyl ether.

-

The combined organic extracts are washed with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

-

The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the 6-octadecynoic acid.

-

The precipitated acid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent (e.g., hexane) can be performed for further purification.

Protocol 3: Partial Hydrogenation of this compound to (Z)-6-Octadecen-1-nitrile

Materials:

-

This compound

-

Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

-

Quinoline (optional, as a further poison)

-

Hexane or ethanol as solvent

-

Hydrogen gas supply

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

This compound (1.0 eq.) is dissolved in a suitable solvent (e.g., hexane).

-

Lindlar's catalyst (5-10 mol%) and a small amount of quinoline are added to the solution.

-

The mixture is placed in a hydrogenation apparatus, flushed with hydrogen, and then pressurized with hydrogen gas (typically 1-4 atm).

-

The reaction is shaken or stirred vigorously at room temperature, and the uptake of hydrogen is monitored.

-

The reaction is stopped after one equivalent of hydrogen has been consumed.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is evaporated under reduced pressure to give the (Z)-6-octadecen-1-nitrile.[1][2]

Signaling Pathways and Logical Relationships

The derivatives of this compound have the potential to interact with various biological pathways. For instance, long-chain amines, which can be synthesized from this compound, have been identified as inhibitors of dynamin GTPase, an enzyme crucial for endocytosis.[3][4] The sphingolipid signaling pathway, which involves long-chain lipid messengers, is another area where derivatives could potentially exert biological effects.[5][6][7][8][9]

Caption: Synthetic pathways from this compound.

Caption: Inhibition of Dynamin GTPase by a long-chain amine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. columbia.edu [columbia.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cusabio.com [cusabio.com]

- 6. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 8. researchgate.net [researchgate.net]

- 9. Sphingolipid Signaling Pathways → Term [fashion.sustainability-directory.com]

Application Notes and Protocols for Functional Group Transformations of 6-Octadecynenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 6-octadecynenitrile, a versatile bifunctional molecule containing both a nitrile and an internal alkyne. The following sections detail procedures for the selective transformation of these functional groups, offering pathways to a variety of valuable chemical intermediates.

Introduction

This compound is a long-chain aliphatic molecule featuring a nitrile group at one terminus and an internal carbon-carbon triple bond. This unique structure allows for a range of chemical modifications at either or both of these reactive sites. The ability to selectively transform the nitrile or alkyne group enables the synthesis of diverse molecular architectures, which are of interest in materials science, surfactant chemistry, and as building blocks in the synthesis of complex organic molecules and pharmaceutical intermediates.

These protocols are designed to provide reproducible methods for achieving high-yield transformations of this compound.

Transformations of the Nitrile Group

The nitrile group of this compound can be converted into a carboxylic acid, a primary amine, or a ketone.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. This transformation converts this compound into 6-octadecynoic acid, a long-chain unsaturated carboxylic acid.

a) Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds by protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon for nucleophilic attack by water.[1][2] The reaction typically involves heating the nitrile under reflux with a dilute acid.[3][4]

Experimental Protocol: Acid Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) with a 10% aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[3][4]

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, allow the mixture to cool to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-octadecynoic acid.

b) Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[1] The reaction is typically carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[3] The initial product is the carboxylate salt, which is then protonated in a separate acidic work-up step to yield the carboxylic acid.[3]

Experimental Protocol: Base Hydrolysis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a 10-20% aqueous solution of sodium hydroxide.[3]

-

Reaction Conditions: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and acidify with a dilute strong acid (e.g., HCl) until the solution is acidic to litmus paper. The carboxylic acid will precipitate if it is insoluble in the aqueous medium, or it can be extracted with an organic solvent. Wash the organic extract with water, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to obtain 6-octadecynoic acid.

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine, yielding 6-octadecyn-1-amine. This transformation is valuable for introducing a basic nitrogen atom into the molecule. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

a) Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines.[5] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.[1]

Experimental Protocol: LiAlH₄ Reduction of this compound

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (a molar excess, e.g., 2 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Addition of Nitrile: Dissolve this compound (1 equivalent) in the same dry solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). Filter the resulting aluminum salts and wash them thoroughly with the solvent. Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to yield 6-octadecyn-1-amine.

b) Catalytic Hydrogenation

Catalytic hydrogenation is an alternative method for the reduction of nitriles to primary amines and is often preferred for larger-scale syntheses due to safety and cost considerations.[6] This method typically employs a transition metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere.[6] The presence of ammonia is sometimes used to suppress the formation of secondary and tertiary amine byproducts.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Reaction Setup: In a high-pressure hydrogenation vessel, place this compound (1 equivalent), a suitable solvent (e.g., ethanol or methanol), and the hydrogenation catalyst (e.g., Raney nickel or 10% Pd/C).

-

Reaction Conditions: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the appropriate temperature. The reaction is then agitated until the uptake of hydrogen ceases.

-

Work-up and Purification: After the reaction is complete, cool the vessel, and carefully vent the hydrogen. Filter the catalyst from the reaction mixture. The solvent is then removed under reduced pressure to give the crude 6-octadecyn-1-amine, which can be further purified by distillation or chromatography.

Conversion to a Ketone via Grignard Reaction

The reaction of a nitrile with a Grignard reagent, followed by aqueous work-up, yields a ketone.[7][8] This reaction allows for the introduction of a new carbon-carbon bond.

Experimental Protocol: Grignard Reaction with this compound

-

Reaction Setup: In a dry, inert atmosphere, place a solution of the desired Grignard reagent (e.g., methylmagnesium bromide in diethyl ether, 1.1 equivalents) in a round-bottom flask.

-

Addition of Nitrile: Dissolve this compound (1 equivalent) in a dry ethereal solvent and add it dropwise to the Grignard reagent solution at 0 °C.

-

Reaction Conditions: After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting ketone can be purified by column chromatography.

Transformations of the Alkyne Group

The internal alkyne of this compound can undergo several transformations, including hydrogenation and hydration.

Hydrogenation of the Alkyne

a) Complete Hydrogenation to an Alkane

The carbon-carbon triple bond can be fully reduced to a single bond to yield octadecanenitrile using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Experimental Protocol: Complete Hydrogenation of the Alkyne

-

Reaction Setup: In a hydrogenation apparatus, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C.

-

Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Work-up and Purification: Filter the catalyst through a pad of celite and wash with the solvent. Remove the solvent from the filtrate under reduced pressure to yield octadecanenitrile.

b) Partial Hydrogenation to a cis-Alkene

Partial hydrogenation of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). This reaction yields (Z)-6-octadecenenitrile.

Experimental Protocol: Partial Hydrogenation to a cis-Alkene

-

Reaction Setup: Dissolve this compound (1 equivalent) in a solvent such as hexane or ethanol in a round-bottom flask. Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

-

Reaction Conditions: Stir the mixture under a hydrogen atmosphere (usually a balloon of hydrogen is sufficient) at room temperature. The reaction is monitored carefully by GC or TLC to prevent over-reduction to the alkane.

-

Work-up and Purification: Once the starting material is consumed, filter the catalyst and remove the solvent under reduced pressure to obtain (Z)-6-octadecenenitrile.

c) Partial Hydrogenation to a trans-Alkene

The reduction of the alkyne to a trans-alkene can be accomplished using a dissolving metal reduction, typically with sodium metal in liquid ammonia. This reaction gives (E)-6-octadecenenitrile.

Experimental Protocol: Partial Hydrogenation to a trans-Alkene

-

Reaction Setup: In a flask equipped with a dry ice condenser, condense ammonia gas at -78 °C.

-

Reaction Conditions: Add small pieces of sodium metal to the liquid ammonia until a persistent blue color is observed. Add a solution of this compound (1 equivalent) in a dry ether to the sodium-ammonia solution. Stir the reaction at -78 °C until the blue color disappears.

-

Work-up and Purification: Quench the reaction by the careful addition of ammonium chloride. Allow the ammonia to evaporate. Add water and extract the product with an organic solvent. Dry the organic layer and remove the solvent to yield (E)-6-octadecenenitrile.

Hydration of the Alkyne to a Ketone

The hydration of the internal alkyne in this compound will lead to the formation of a ketone. For an unsymmetrical internal alkyne, this reaction can produce a mixture of two isomeric ketones (6-oxooctadecanenitrile and 7-oxooctadecanenitrile).[9]

a) Mercury(II)-Catalyzed Hydration

This method typically employs a mercury(II) salt as a catalyst in the presence of a strong acid.[9]

Experimental Protocol: Mercury(II)-Catalyzed Hydration

-

Reaction Setup: To a solution of this compound (1 equivalent) in aqueous sulfuric acid, add a catalytic amount of mercury(II) sulfate.

-

Reaction Conditions: Heat the mixture with stirring for several hours.

-

Work-up and Purification: Cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent. Dry the organic layer and remove the solvent. The resulting mixture of ketones can be purified by chromatography.

Quantitative Data Summary

| Transformation | Reagents and Conditions | Product | Typical Yield (%) | Reference |

| Nitrile Hydrolysis (Acidic) | Dilute HCl or H₂SO₄, reflux | 6-Octadecynoic acid | High | [3][4] |

| Nitrile Hydrolysis (Basic) | NaOH or KOH solution, reflux, then acid work-up | 6-Octadecynoic acid | High | [3] |

| Nitrile Reduction (LiAlH₄) | LiAlH₄ in dry ether or THF | 6-Octadecyn-1-amine | Good to High | [1][5] |

| Nitrile Reduction (Catalytic) | H₂, Raney Ni or Pd/C | 6-Octadecyn-1-amine | High | [6] |

| Nitrile to Ketone (Grignard) | R-MgX, then H₃O⁺ | 7-Alkyl-6-oxo-octadecanenitrile | Moderate to Good | [7][8] |

| Alkyne Hydrogenation (Complete) | H₂, Pd/C or PtO₂ | Octadecanenitrile | Quantitative | - |

| Alkyne Hydrogenation (cis) | H₂, Lindlar's catalyst | (Z)-6-Octadecenenitrile | High | - |

| Alkyne Hydrogenation (trans) | Na, liquid NH₃ | (E)-6-Octadecenenitrile | High | - |

| Alkyne Hydration (Mercury) | H₂O, H₂SO₄, HgSO₄ | Mixture of 6- and 7-oxooctadecanenitrile | Moderate | [9] |

Note: Specific yields for this compound may vary and optimization may be required.

Diagrams

Caption: Reaction pathways for this compound.

Caption: General experimental workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]

- 9. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

Application Notes and Protocols for the Catalytic Hydrogenation of 6-Octadecynenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 6-Octadecynenitrile. Two primary transformations are addressed: the selective semi-hydrogenation of the alkyne to a (Z)-alkene while preserving the nitrile functionality, and the complete hydrogenation of both the alkyne and the nitrile to yield the corresponding saturated amine. These protocols are designed to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science, providing a foundation for the synthesis of valuable intermediates and final products.

Introduction

The catalytic hydrogenation of molecules bearing multiple reducible functional groups presents a significant synthetic challenge, demanding high selectivity to achieve the desired chemical transformation. This compound is a valuable substrate containing both an internal alkyne and a terminal nitrile group. The selective reduction of the alkyne to a (Z)-alkene is a key transformation in the synthesis of various biologically active molecules and pheromones.[1] Conversely, the complete reduction of both functionalities leads to long-chain amino alkanes, which are important building blocks in materials science and for the synthesis of surfactants and other specialty chemicals.

This application note details two distinct protocols for the catalytic hydrogenation of this compound, leveraging different catalyst systems and reaction conditions to achieve either selective semi-hydrogenation or complete saturation.

Reaction Pathways

The hydrogenation of this compound can be directed towards two primary products depending on the catalyst and reaction conditions employed. The general transformations are illustrated below.

Caption: Reaction pathways for the hydrogenation of this compound.

Protocol 1: Selective Semi-Hydrogenation to (Z)-6-Octadecenenitrile

This protocol focuses on the stereoselective reduction of the internal alkyne to a (Z)-alkene, leaving the nitrile group intact. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is crucial for preventing over-reduction to the alkane.[2][3]

Experimental Protocol

Materials:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (optional, as a further deactivating agent)

-

Solvent (e.g., Ethyl acetate, Hexane, or Methanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for hydrogenation reactions (e.g., Parr shaker or a flask with a balloon)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethyl acetate, 0.1 M concentration).

-

Add Lindlar's catalyst (5-10 mol% of Pd relative to the substrate).

-

If desired, add a small amount of quinoline (1-2 mol%) to further decrease catalyst activity and enhance selectivity.

-

Seal the reaction vessel and purge with an inert gas (N₂ or Ar) three times to remove oxygen.

-

Introduce hydrogen gas (H₂) to the system, typically at atmospheric pressure (using a balloon) or slightly above (up to 4 bar in a pressurized vessel).[1]

-

Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy, paying close attention to the consumption of the starting material and the formation of the desired alkene. The reaction should be stopped once the alkyne is consumed to prevent further reduction of the alkene.

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (Z)-6-Octadecenenitrile.

-

Purify the product by column chromatography on silica gel if necessary.

Expected Results and Data

The following table summarizes typical reaction parameters and expected outcomes for the selective semi-hydrogenation.

| Parameter | Value/Range | Notes |

| Substrate | This compound | |

| Catalyst | Lindlar's Catalyst (5% Pd/CaCO₃, poisoned) | 5-10 mol% Pd |

| Solvent | Ethyl Acetate, Hexane, or Methanol | Anhydrous |

| Hydrogen Pressure | 1-4 bar | Higher pressures may lead to over-reduction. |

| Temperature | 20-25 °C | Mild conditions are crucial for selectivity.[1] |

| Reaction Time | 2-16 hours | Monitor closely to avoid over-hydrogenation.[1] |

| Expected Product | (Z)-6-Octadecenenitrile | |

| Stereoselectivity | >95% (Z)-isomer | Typically high with Lindlar's catalyst.[2] |

| Yield | 85-95% | Dependent on reaction monitoring and purification. |

Protocol 2: Complete Hydrogenation to 6-Octadecylamine

This protocol describes the exhaustive reduction of both the alkyne and the nitrile functionalities to yield the corresponding saturated primary amine. This transformation generally requires more active catalysts and more forcing reaction conditions compared to the semi-hydrogenation.[4][5]

Experimental Protocol

Materials:

-

This compound

-

Raney Nickel (slurry in water or ethanol) or a supported Nickel catalyst (e.g., Ni/SiO₂-Al₂O₃).

-

Solvent (e.g., Ethanol, Methanol, often with ammonia)

-

Hydrogen gas (H₂)

-

Ammonia (NH₃, optional, as a solution in the solvent or as a gas)

-

High-pressure hydrogenation reactor (e.g., Parr autoclave)

-

Filtration apparatus

Procedure:

-

To a high-pressure reactor, add the solvent (e.g., ethanol). If using ammonia to suppress the formation of secondary and tertiary amines, the solvent can be saturated with ammonia gas or an ethanolic ammonia solution can be used.

-

Carefully add the Raney Nickel catalyst (a commercial slurry, typically 10-20 wt% relative to the substrate). Handle Raney Ni with care as it can be pyrophoric.[6]

-

Add the this compound (1.0 eq) to the reactor.

-

Seal the reactor and purge several times with nitrogen followed by hydrogen to ensure an inert atmosphere.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-80 bar).

-

Heat the reaction mixture to the target temperature (e.g., 60-100 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for several hours, monitoring the hydrogen uptake to gauge the reaction progress.

-

After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen.

-

The catalyst can be allowed to settle, and the supernatant can be carefully decanted. Alternatively, the mixture can be filtered through a pad of Celite. Ensure the catalyst is kept wet with solvent to prevent ignition.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 6-Octadecylamine.

-

Further purification can be achieved by distillation under reduced pressure or by crystallization of a salt (e.g., hydrochloride).

Expected Results and Data

The following table outlines typical conditions and expected results for the complete hydrogenation.

| Parameter | Value/Range | Notes |

| Substrate | This compound | |

| Catalyst | Raney Nickel or supported Ni catalyst | 10-20 wt% |

| Solvent | Ethanol, Methanol | Often with ammonia to improve primary amine selectivity.[5] |

| Hydrogen Pressure | 20-80 bar | Higher pressure is generally required for nitrile reduction.[7] |

| Temperature | 60-100 °C | Elevated temperature is needed to drive the reaction.[7] |

| Reaction Time | 4-24 hours | Dependent on catalyst activity, temperature, and pressure. |

| Expected Product | 6-Octadecylamine | |

| Selectivity | >90% for primary amine | With the use of ammonia.[6] |

| Yield | 70-90% |

Experimental Workflow Visualization

The general workflow for performing a catalytic hydrogenation experiment is depicted below.

Caption: General experimental workflow for catalytic hydrogenation.

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Proper grounding of equipment is necessary to prevent static discharge.

-

Catalysts: Some hydrogenation catalysts, particularly Raney Nickel and Palladium on Carbon, can be pyrophoric, especially when dry and exposed to air. They should be handled as slurries in a solvent and never allowed to dry completely in the air.

-

Pressure Reactions: High-pressure reactions should only be performed in certified and properly maintained pressure reactors by trained personnel. Always follow the manufacturer's instructions for the operation of high-pressure equipment.

-

Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, when handling organic solvents.

By following these protocols and safety guidelines, researchers can effectively and safely perform the catalytic hydrogenation of this compound to obtain the desired products with high yield and selectivity.

References

- 1. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of 6-octadecynenitrile to its corresponding primary amine derivatives. The methodologies outlined below cover both the selective reduction of the nitrile functionality to preserve the alkyne bond and the complete reduction to a saturated primary amine.

Introduction

The reduction of nitriles is a fundamental transformation in organic synthesis, yielding primary amines that are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries.[1] this compound, a long-chain aliphatic molecule containing both a nitrile and an alkyne functional group, presents a unique synthetic challenge. The choice of reducing agent and reaction conditions will determine the final product: either the unsaturated primary amine, (Z/E)-6-octadecen-1-amine, or the fully saturated primary amine, octadecan-1-amine.

This document outlines two primary protocols for the reduction of this compound, focusing on catalytic hydrogenation for complete saturation and a stoichiometric hydride reagent for selective nitrile reduction.

Reaction Pathways

The reduction of this compound can proceed via two main pathways, depending on the desired product. The choice of methodology dictates the selectivity towards the reduction of the nitrile group and the carbon-carbon triple bond.

Caption: Reaction pathways for the reduction of this compound.

Data Summary

The following table summarizes the expected outcomes and conditions for the reduction of this compound based on the chosen protocol.

| Protocol | Method | Key Reagents/Catalyst | Expected Primary Product | Potential Byproducts | General Conditions |

| 1 | Stoichiometric Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | 6-Octadecen-1-amine | Over-reduced alkanes, secondary amines | Anhydrous ether or THF, 0°C to reflux |

| 2 | Catalytic Hydrogenation | Raney Nickel or Pd/C | Octadecan-1-amine | Secondary and tertiary amines | H₂ gas (high pressure), elevated temperature |

Experimental Protocols

Protocol 1: Selective Reduction of Nitrile to Unsaturated Primary Amine using Lithium Aluminum Hydride (LiAlH₄)

This protocol is designed for the selective reduction of the nitrile group while aiming to preserve the alkyne functionality. LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[2]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2 M Sulfuric acid (H₂SO₄)

-

2 M Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF.

-

Addition of Nitrile: Dissolve this compound (1 eq.) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0°C with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Workup: Filter the resulting solid aluminum salts and wash them thoroughly with diethyl ether or THF.

-

Extraction: Separate the organic layer of the filtrate, and wash it with brine.

-